Cefbuperazone
Overview
Description
Synthesis Analysis
Cefbuperazone synthesis involves multiple steps starting from 4-ethyl-2,3-dioxopiperazine. Initially, it undergoes chlorination with triphosgene, followed by condensation with D-threonine. This is then subjected to oxidation with formic acid and chlorination with oxalyl chloride to produce a complex intermediate. This intermediate undergoes further condensation with specific reagents leading to cefbuperazone upon deprotection of specific groups. The synthesis showcases a complex procedure with a total yield of about 5% (Wenfeng, 2010). Another synthesis method starts with D-threonine, acylating it with monosilane and further steps to eventually generate cefbuperazone, validated by 1H-NMR, indicating a simpler and more chemically efficient method (Xuan, 2009).
Scientific Research Applications
Obstetrics and Gynecology : Cefbuperazone has been found to effectively transfer into various internal genital organs, showing a high efficacy rate in treating patients in obstetrics and gynecology. Studies report excellent to good effectiveness rates in a majority of cases, with minimal side effects observed (Takamura, 1983); (Seiga et al., 1983); (Anai et al., 1983); (Yatsugi et al., 1983).
Pediatrics : Clinical studies in the pediatric field have shown that Cefbuperazone is effective in treating bacterial infections in children, with an efficacy rate of 100% in most cases. The antibiotic demonstrated excellent activity against Gram-negative bacilli, and side effects were minimal (Watanabe et al., 1983); (Okada & Fukukawa, 1983).
Antibacterial Activity : Cefbuperazone has been found to be effective against a range of Gram-negative bacteria, including E. coli and Klebsiella pneumoniae. It has shown strong in vitro and in vivo antibacterial activity and is particularly potent against most Gram-negative bacteria (You Xue-fu, 2011).
Activity Against Anaerobic Bacteria : The antibiotic has been tested against various anaerobic bacteria, demonstrating good activity against species such as Bacteroides fragilis. It was found to be comparable to cefoxitin in its effectiveness against these bacteria (Dias et al., 1985); (Goldstein & Citron, 1985).
Synthesis and Pharmacokinetics : Studies on the synthesis of Cefbuperazone and its pharmacokinetic characteristics have been conducted, contributing to the understanding of its production and behavior in the body (Wenfeng, 2010); (Xuan, 2009).
Safety And Hazards
Future Directions
As Cefbuperazone is still under experimental investigation, future research will likely focus on fully annotating its pharmacological properties, including its indication, contraindications, pharmacodynamics, absorption, distribution, metabolism, elimination, half-life, clearance, adverse effects, toxicity, and pathways .
properties
IUPAC Name |
(6R,7S)-7-[[(2R,3S)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-3-hydroxybutanoyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N9O9S2/c1-5-29-6-7-30(16(35)15(29)34)20(39)23-12(10(2)32)14(33)24-22(40-4)18(38)31-13(17(36)37)11(8-41-19(22)31)9-42-21-25-26-27-28(21)3/h10,12,19,32H,5-9H2,1-4H3,(H,23,39)(H,24,33)(H,36,37)/t10-,12+,19+,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSRCGPDNDCXFR-CYWZMYCQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC(C(C)O)C(=O)NC2(C3N(C2=O)C(=C(CS3)CSC4=NN=NN4C)C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N[C@H]([C@H](C)O)C(=O)N[C@]2([C@@H]3N(C2=O)C(=C(CS3)CSC4=NN=NN4C)C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N9O9S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701024595 | |
Record name | Cefbuperazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701024595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
627.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cefbuperazone | |
CAS RN |
76610-84-9 | |
Record name | Cefbuperazone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76610-84-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cefbuperazone [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076610849 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cefbuperazone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13638 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cefbuperazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701024595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CEFBUPERAZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0785J3X40 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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